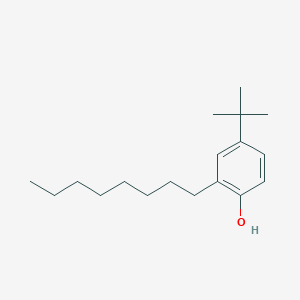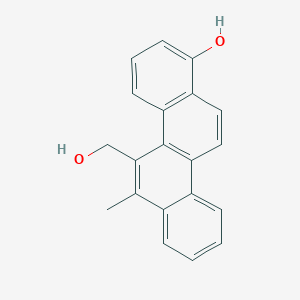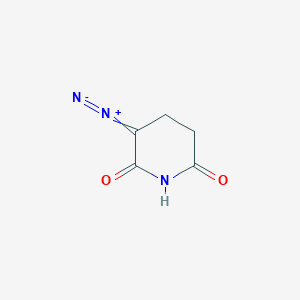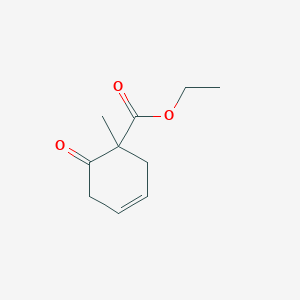
Ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate is an organic compound with a molecular formula of C10H14O3. It is a derivative of cyclohexene and contains both ester and ketone functional groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane. This precursor is then treated with a base to induce cyclization, followed by heating to generate the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing biological processes and chemical syntheses. The compound can act as a substrate for enzymes, facilitating the formation of new chemical bonds and the transformation of molecular structures.
Comparaison Avec Des Composés Similaires
Ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate: This compound contains a hydroxyl group, which alters its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
134906-27-7 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-3-13-9(12)10(2)7-5-4-6-8(10)11/h4-5H,3,6-7H2,1-2H3 |
Clé InChI |
NZZSNGAVOWVZKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC=CCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


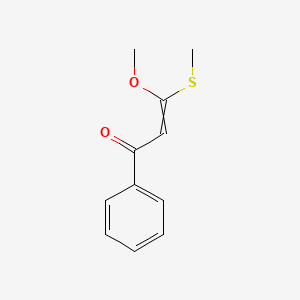


![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
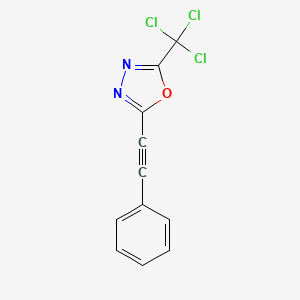
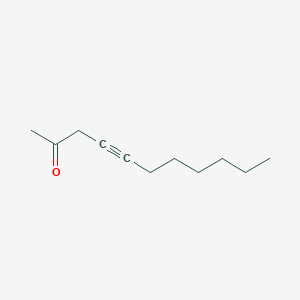
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
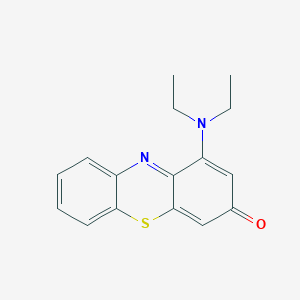
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
